

An In-depth Technical Guide to the Spectral Data of 4-Acetylpyridine

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Compound of Interest

Compound Name: 4-Acetylpyridine

Cat. No.: B144475

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This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-acetylpyridine**. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data to elucidate the molecular structure.

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of **4-acetylpyridine**.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.80	Doublet	2H	H-2, H-6
~7.75	Doublet	2H	H-3, H-5
~2.60	Singlet	3H	-CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~197.5	C=O
~151.0	C-2, C-6
~144.0	C-4
~121.0	C-3, C-5
~26.5	-CH ₃

IR Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3050	C-H Stretch	Aromatic
~2925	C-H Stretch	Methyl
~1690	C=O Stretch	Ketone
~1600, ~1550, ~1410	C=C Stretch	Aromatic Ring
~1360	C-H Bend	Methyl
~1270	C-C Stretch	Acetyl-Aryl
~830	C-H Bend (out-of-plane)	para-disubstituted

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
121	High	[M] ⁺ (Molecular Ion)
106	High	[M - CH ₃] ⁺
78	Medium	[C ₅ H ₄ N] ⁺
51	Medium	[C ₄ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-acetylpyridine** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ^1H NMR, the spectral width is typically set from 0 to 10 ppm, and for ^{13}C NMR, the spectral width is set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

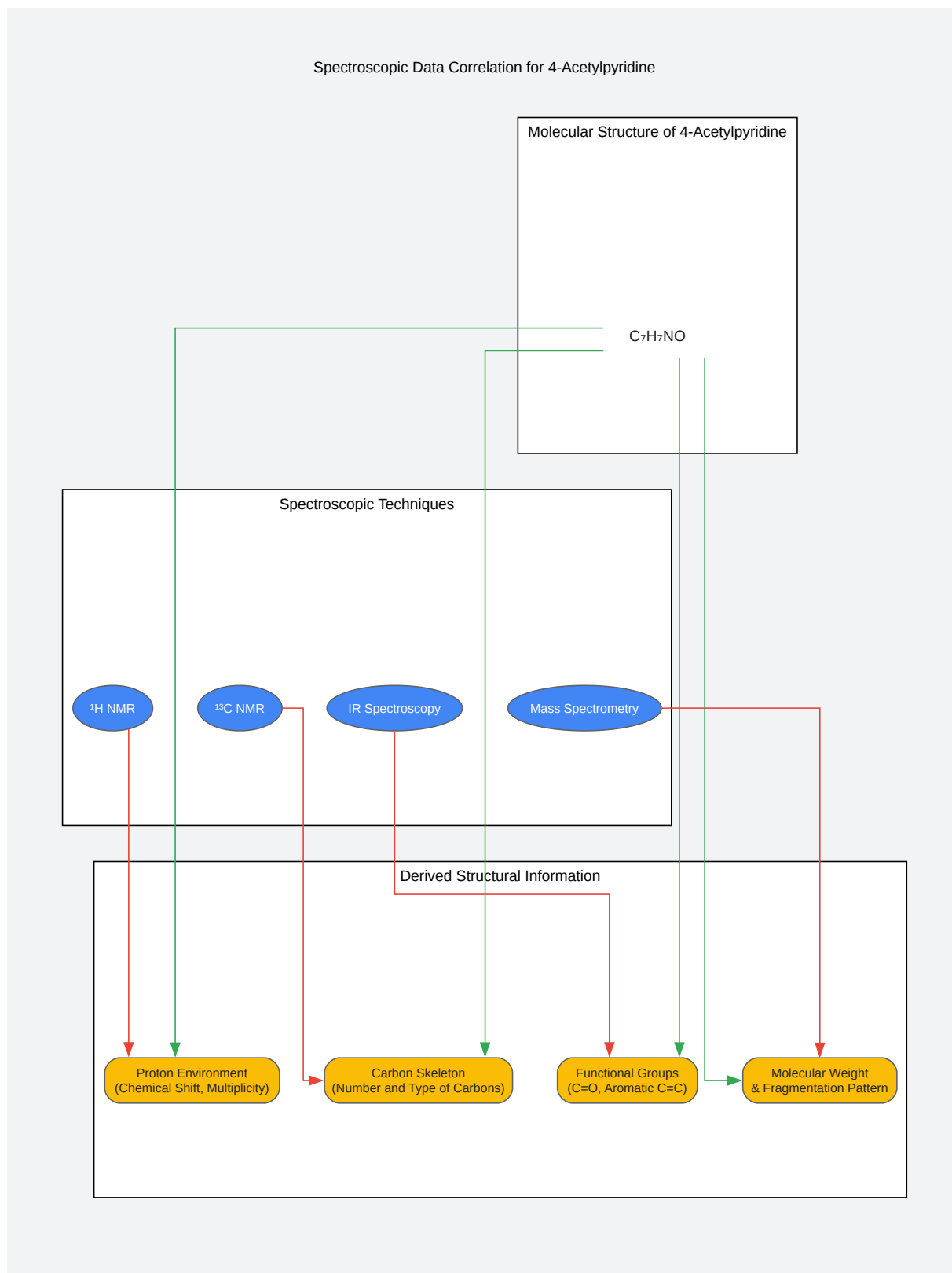
For a liquid sample like **4-acetylpyridine**, the IR spectrum can be obtained using the neat liquid technique. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

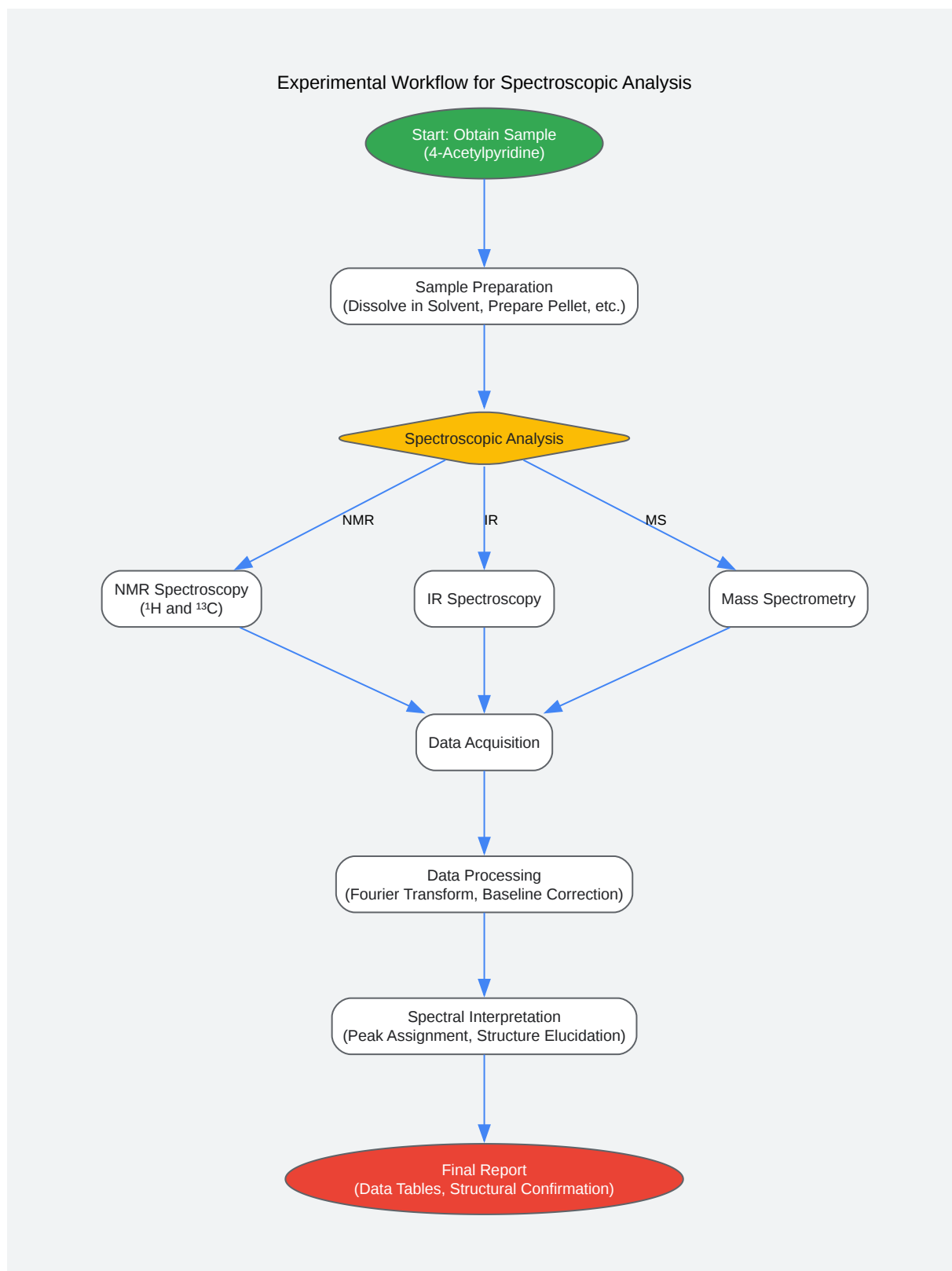
Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.



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Caption: Correlation of spectroscopic data with the molecular structure.



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Caption: A general workflow for spectroscopic analysis of a chemical compound.

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